molecular formula C12H10O3 B3056880 7-Methoxynaphthalene-1-carboxylic acid CAS No. 7498-58-0

7-Methoxynaphthalene-1-carboxylic acid

Cat. No.: B3056880
CAS No.: 7498-58-0
M. Wt: 202.21 g/mol
InChI Key: IWXCQSJYXQESCP-UHFFFAOYSA-N
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Description

7-Methoxynaphthalene-1-carboxylic acid is a naphthalene derivative featuring a carboxylic acid group at position 1 and a methoxy (-OCH₃) substituent at position 6. Such derivatives are often explored in pharmaceutical and materials science research due to their aromatic and functional group diversity.

Properties

IUPAC Name

7-methoxynaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-9-6-5-8-3-2-4-10(12(13)14)11(8)7-9/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXCQSJYXQESCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2C(=O)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324697
Record name 7-Methoxy-1-naphthoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00324697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7498-58-0
Record name 7-Methoxy-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7498-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 407557
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007498580
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Record name NSC407557
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Record name 7-Methoxy-1-naphthoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methoxynaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the methoxylation of naphthalene followed by carboxylation. The process typically includes:

    Methoxylation: Naphthalene is reacted with methanol in the presence of a catalyst such as sulfuric acid to introduce the methoxy group.

    Carboxylation: The methoxynaphthalene is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base like sodium hydroxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxynaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products:

    Oxidation: Quinones or carboxylated derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.

Scientific Research Applications

7-Methoxynaphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxynaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The methoxy group and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 7-methoxynaphthalene-1-carboxylic acid and related compounds, highlighting substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
This compound -OCH₃ (position 7), -COOH (position 1) C₁₂H₁₀O₃ 202.21 (inferred) Not provided Reference compound for comparison.
4-Methoxy-1-naphthalenecarboxylic acid -OCH₃ (position 4), -COOH (position 1) C₁₂H₁₀O₃ 202.21 13041-62-8 Methoxy group at position 4 alters electronic distribution and steric interactions.
8-Chloronaphthalene-1-carboxylic acid -Cl (position 8), -COOH (position 1) C₁₁H₇ClO₂ 206.63 4537-00-2 Chlorine's electron-withdrawing nature increases acidity compared to methoxy derivatives.
7-Fluoronaphthalene-1-carboxylic acid -F (position 7), -COOH (position 1) C₁₁H₇FO₂ 190.17 Not provided Fluorine's electronegativity enhances polarity and potential bioavailability.
5-Methylnaphthalene-1-carboxylic acid -CH₃ (position 5), -COOH (position 1) C₁₂H₁₀O₂ 186.21 Not provided Methyl group introduces steric hindrance, possibly reducing reactivity at the carboxylic site.
6-Ethoxynaphthalene-1-carboxylic acid -OCH₂CH₃ (position 6), -COOH (position 1) C₁₃H₁₂O₃ 216.23 731861-61-3 Ethoxy group's larger size impacts solubility and metabolic stability.
2-Hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylic acid -OH (position 2), -OCH₃ (position 7), -CH₃ (position 5) C₁₃H₁₂O₄ 232.23 Not provided Additional hydroxyl and methyl groups enhance hydrogen-bonding capacity and structural complexity.

Key Findings from Structural Comparisons:

Substituent Position Effects :

  • Methoxy groups at position 4 (vs. 7) create distinct electronic environments. For example, 4-methoxy derivatives may exhibit reduced conjugation between the methoxy and carboxylic groups compared to 7-substituted analogs .
  • Halogenated derivatives (e.g., 8-chloro and 7-fluoro) show increased acidity due to electron-withdrawing effects, making them more reactive in nucleophilic reactions .

Hydroxyl groups (e.g., 2-hydroxy-7-methoxy-5-methyl) enhance hydrogen-bonding capacity, which could improve crystallinity or binding affinity in biological systems .

Synthetic Considerations :

  • Sodium azide and acetic anhydride-mediated reactions are effective for synthesizing carbamate derivatives of naphthalene carboxylic acids, as seen in ferrocene analogs .
  • High-yield routes for halogenated derivatives (e.g., 8-chloro) often involve Friedel-Crafts acylation or direct electrophilic substitution .

Biological Activity

7-Methoxynaphthalene-1-carboxylic acid is a compound that has garnered interest due to its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, mechanisms of action, and related research findings, including case studies and data tables.

  • Molecular Formula : C12H10O3
  • Molecular Weight : 202.21 g/mol
  • CAS Number : 20291-40-1

The biological activity of this compound is believed to be influenced by its structural characteristics, which allow it to interact with various biological targets. The presence of the methoxy group enhances its lipophilicity, facilitating membrane penetration and interaction with cellular components. Preliminary studies suggest that this compound may modulate enzyme activity and receptor interactions, impacting metabolic pathways related to inflammation and cancer progression.

1. Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects. These effects are hypothesized to result from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory processes.

2. Antioxidant Activity

This compound may possess antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals. This activity is crucial for reducing cellular damage associated with various diseases, including cancer .

3. Anticancer Potential

Emerging studies have suggested that this compound could have anticancer properties. It may inhibit tumor cell proliferation and induce apoptosis in cancer cells. The specific mechanisms are still under investigation, but they may involve modulation of signaling pathways related to cell survival and death .

Case Study 1: Anticancer Efficacy

A study evaluated the effect of this compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Case Study 2: Inhibition of Inflammatory Response

In an animal model of arthritis, administration of this compound resulted in decreased swelling and inflammatory markers compared to control groups. The study concluded that the compound could serve as a promising candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Methyl 7-methoxynaphthalene-1-carboxylateEster derivative; similar structurePotential anti-inflammatory and anticancer activities
7-Methyl-1-naphthyl acetic acidAuxin transport inhibitorInhibits plant growth via auxin pathways
6-Methoxy-naphthalene-1-carbonitrileNitrile group presentInvestigated for various biological activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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